molecular formula C5H6O2S2 B186598 2-Methylsulfonylthiophene CAS No. 38695-60-2

2-Methylsulfonylthiophene

Cat. No. B186598
CAS RN: 38695-60-2
M. Wt: 162.2 g/mol
InChI Key: BNYLGFINMVZZGA-UHFFFAOYSA-N
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Description

2-Methylsulfonylthiophene is a chemical compound with the CAS Number: 38695-60-2. It has a molecular weight of 163.24 and its IUPAC name is 2-(methylsulfonyl)-1H-1lambda3-thiophene . .


Molecular Structure Analysis

The molecular structure of 2-Methylsulfonylthiophene contains a total of 15 bonds; 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfone, and 1 Thiophene .


Physical And Chemical Properties Analysis

2-Methylsulfonylthiophene has a molecular weight of 163.24 . .

Scientific Research Applications

  • It plays a crucial role in the synthesis and biological evaluation of selective Cox-2 and Cox-1 inhibitors. The methylsulfone group is essential for activity and selectivity towards the Cox-2 enzyme, with its removal leading to selective Cox-1 inhibitors (Leblanc et al., 1995).

  • A novel method for the generation of 3-(methylsulfonyl)benzo[b]thiophenes through a reaction involving methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite has been developed. This process is significant for the synthesis of methylsulfonyl-containing compounds (Gong et al., 2019).

  • 2-Methylsulfonylthiophene and related compounds have been used in metallation reactions, where polymetallation was achieved using n-buthyllithium and superbase (Fattuoni et al., 2007).

  • Thiophene-substituted vinylsulfoxides and vinylsulfones were synthesized for their antianoxia properties, suggesting potential in medical applications (Madesclaire et al., 1982).

  • Methylsulfonyl-substituted thiophene chromophores show promise in nonlinear optics due to their high thermal stability and good transparency, making them suitable for use as nonlinear optical materials (Chou et al., 1996).

  • Methylsulfone and methylsulfoxide metabolites of various chlorinated compounds were detected in environmental samples, including human tissues, indicating their importance in environmental and human health studies (Haraguchi et al., 1989).

  • The use of 2-Methylsulfonylthiophene in the synthesis of extended oxazoles indicates its utility in organic chemistry for synthetic elaboration (Patil & Luzzio, 2016).

  • In the preparation of MoS2-based polymer composites, these compounds have shown high efficiency for the removal of organic dyes, highlighting their potential in environmental applications (Huang et al., 2017).

  • They are also used in the preparation of polysulfone nanofiltration membranes, demonstrating efficiency in dye removal processes (Pereira et al., 2015).

  • The photochemical degradation studies of crude oil components, including 2-Methylsulfonylthiophene derivatives, are vital for understanding the environmental impact of oil spills (Andersson & Bobinger, 1996).

  • The 2-sulfonylation of indoles and N-methylpyrrole in water using KI/H2O2 shows its use in efficient chemical synthesis processes (Zhang et al., 2018).

  • 5-(Arylsulfonyl)thiophene-2-sulfonamides demonstrate potential in cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase (Barnish et al., 1981).

Safety And Hazards

The safety data sheet for 2-Methylsulfonylthiophene advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-methylsulfonylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2S2/c1-9(6,7)5-3-2-4-8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYLGFINMVZZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351721
Record name 2-methylsulfonylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylsulfonylthiophene

CAS RN

38695-60-2
Record name 2-methylsulfonylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
FM Stoyanovich, SG Mairanovskii, YL Gol'dfarb… - Bulletin of the Academy …, 1971 - Springer
Conclusions 1. The polarographic reduction of 17 thiocyanatothiophenes with various functional substituants was studied. The mechanism of the reduction of the thiocyanato-group in …
Number of citations: 3 link.springer.com
S Gronowitz, AB HORNFELDT - … Its Derivatives, Volume 44, Part 3, 2009 - books.google.com
This chapter treats all classes of compounds with a thiophenefsulfur bond. Thus the preparation, physical properties, and reactions of thiophenethiols, alkyl and aryl thiophenesulfides, …
Number of citations: 3 books.google.com
YL Gol'dfarb, MA Kalik, VK Zav'yalova - Chemistry of Heterocyclic …, 1981 - Springer
… We were unable to realize replacement of the iodine atom by a methoxy group by this me~od, and only a dehalogenation product, viz., 2-methylsulfonylthiophene-3-carboxylic acid(Xl), …
Number of citations: 7 link.springer.com
VS Bogdanov, MA Kalik, AV Kessenikh… - Chemistry of Heterocyclic …, 1971 - Springer
… proved to be identical in melting point with 3-ethylsulfonyl-2-methylsulfonylthiophene (IV) and differed from the isomeric bis-sulfone VII. In just the same way, the product of the cleavage …
Number of citations: 3 link.springer.com

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